molecular formula C16H16ClNO2 B5662616 N-(2-chloro-4,6-dimethylphenyl)-3-methoxybenzamide

N-(2-chloro-4,6-dimethylphenyl)-3-methoxybenzamide

Cat. No. B5662616
M. Wt: 289.75 g/mol
InChI Key: ACKOJMXFDMQQCF-UHFFFAOYSA-N
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Description

N-(2-chloro-4,6-dimethylphenyl)-3-methoxybenzamide is a compound of interest in various scientific studies due to its unique chemical structure and potential applications. Its structural components include a benzamide moiety, which is modified by methoxy and chloro-dimethylphenyl groups, contributing to its distinctive properties and reactivity.

Synthesis Analysis

The synthesis of compounds similar to N-(2-chloro-4,6-dimethylphenyl)-3-methoxybenzamide often involves acylation reactions, where aminophenol precursors are acylated with acyl chlorides in suitable solvents, such as THF. For example, the synthesis of N-3-hydroxyphenyl-4-methoxybenzamide was achieved through the acylation of 3-aminophenol with 4-methoxybenzoyl chloride (Karabulut et al., 2014).

Molecular Structure Analysis

Molecular structure analysis, including single crystal X-ray diffraction and DFT calculations, provides insights into the geometry, bond lengths, angles, and dihedral angles of compounds. Intermolecular interactions, such as dimerization and crystal packing, can influence the molecular geometry, especially the dihedral angles and rotational conformations of aromatic rings, as observed in molecular structure optimizations (Karabulut et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving N-(2-chloro-4,6-dimethylphenyl)-3-methoxybenzamide derivatives are diverse. For instance, tritium labeling of benzamide compounds for receptor studies indicates complex reactions and labeling patterns, reflecting the compound's reactivity and potential for pharmacological applications (Hong et al., 2015).

Physical Properties Analysis

The physical properties of N-(2-chloro-4,6-dimethylphenyl)-3-methoxybenzamide derivatives, including solubility, melting point, and crystal structure, are crucial for their application in chemical and pharmacological research. These properties are often characterized through techniques like X-ray crystallography, which provides detailed insights into the compound's structure (Galal et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, define the compound's applications. Studies on derivatives reveal insights into the structure-activity relationships, highlighting the impact of molecular modifications on biological activity and receptor affinity (Perrone et al., 1998).

properties

IUPAC Name

N-(2-chloro-4,6-dimethylphenyl)-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-10-7-11(2)15(14(17)8-10)18-16(19)12-5-4-6-13(9-12)20-3/h4-9H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKOJMXFDMQQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)C2=CC(=CC=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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